molecular formula C9H13BrN2S B13597056 1-((5-Bromothiophen-3-yl)methyl)piperazine

1-((5-Bromothiophen-3-yl)methyl)piperazine

Cat. No.: B13597056
M. Wt: 261.18 g/mol
InChI Key: MWYLWPKADVGUBL-UHFFFAOYSA-N
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Description

1-((5-Bromothiophen-3-yl)methyl)piperazine is a chemical compound that features a piperazine ring substituted with a 5-bromothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-Bromothiophen-3-yl)methyl)piperazine typically involves the reaction of 5-bromothiophene-3-carbaldehyde with piperazine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

1-((5-Bromothiophen-3-yl)methyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol or amine.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

1-((5-Bromothiophen-3-yl)methyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-((5-Bromothiophen-3-yl)methyl)piperazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to fit into active sites of proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 1-((5-Chlorothiophen-3-yl)methyl)piperazine
  • 1-((5-Fluorothiophen-3-yl)methyl)piperazine
  • 1-((5-Methylthiophen-3-yl)methyl)piperazine

Uniqueness

1-((5-Bromothiophen-3-yl)methyl)piperazine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it distinct from its analogs with different substituents, potentially offering unique properties and applications.

Properties

Molecular Formula

C9H13BrN2S

Molecular Weight

261.18 g/mol

IUPAC Name

1-[(5-bromothiophen-3-yl)methyl]piperazine

InChI

InChI=1S/C9H13BrN2S/c10-9-5-8(7-13-9)6-12-3-1-11-2-4-12/h5,7,11H,1-4,6H2

InChI Key

MWYLWPKADVGUBL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=CSC(=C2)Br

Origin of Product

United States

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